molecular formula C24H25N7O2 B11606669 8-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 476479-97-7

8-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11606669
CAS No.: 476479-97-7
M. Wt: 443.5 g/mol
InChI Key: LVBFAMOACYSXAH-UHFFFAOYSA-N
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Description

The compound 8-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule that features a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach is to start with the purine core and introduce the various substituents through a series of nucleophilic substitution and coupling reactions.

    Starting Material: The synthesis begins with a purine derivative, such as 1,3-dimethylxanthine.

    Introduction of Naphthylmethyl Group: The naphthylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using naphthylmethyl chloride and a Lewis acid catalyst.

    Formation of Imidazole Ring: The imidazole ring is typically formed through a cyclization reaction involving a suitable precursor, such as glyoxal and ammonia.

    Coupling Reactions: The final step involves coupling the imidazole ring with the purine core through a nucleophilic substitution reaction, often using a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

8-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Bases like sodium hydride or acids like hydrochloric acid can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

8-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving purine derivatives.

    Medicine: Due to its structural similarity to known bioactive molecules, it could be investigated for potential therapeutic applications, such as enzyme inhibition or receptor modulation.

    Industry: The compound might find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the purine core can mimic natural nucleotides, potentially inhibiting enzymes involved in nucleotide metabolism. The naphthylmethyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 8-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione
  • 1-(3-(1H-Imidazol-1-yl)propyl)-3-(3,4-dimethoxyphenyl)thiourea

Uniqueness

The uniqueness of 8-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both an imidazole ring and a naphthylmethyl group, along with the purine core, makes it a versatile compound for various applications.

Properties

CAS No.

476479-97-7

Molecular Formula

C24H25N7O2

Molecular Weight

443.5 g/mol

IUPAC Name

8-(3-imidazol-1-ylpropylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione

InChI

InChI=1S/C24H25N7O2/c1-28-21-20(22(32)29(2)24(28)33)31(15-18-9-5-8-17-7-3-4-10-19(17)18)23(27-21)26-11-6-13-30-14-12-25-16-30/h3-5,7-10,12,14,16H,6,11,13,15H2,1-2H3,(H,26,27)

InChI Key

LVBFAMOACYSXAH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCCN3C=CN=C3)CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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